molecular formula C20H24O3 B14725255 3,4-Bis(4-methoxyphenyl)hexan-2-one CAS No. 5424-88-4

3,4-Bis(4-methoxyphenyl)hexan-2-one

Katalognummer: B14725255
CAS-Nummer: 5424-88-4
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: MPQKSSUCTJHMMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Bis(4-methoxyphenyl)hexan-2-one is a chemical compound with the molecular formula C20H24O3 It is known for its unique structure, which includes two methoxyphenyl groups attached to a hexanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(4-methoxyphenyl)hexan-2-one typically involves the reaction of 4-methoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by a series of reactions to introduce the hexanone moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of catalysts and controlled reaction environments to facilitate the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Bis(4-methoxyphenyl)hexan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

3,4-Bis(4-methoxyphenyl)hexan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,4-Bis(4-methoxyphenyl)hexan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Bis(4-methoxyphenyl)hexan-2-one is unique due to its specific arrangement of methoxyphenyl groups and the hexanone backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

5424-88-4

Molekularformel

C20H24O3

Molekulargewicht

312.4 g/mol

IUPAC-Name

3,4-bis(4-methoxyphenyl)hexan-2-one

InChI

InChI=1S/C20H24O3/c1-5-19(15-6-10-17(22-3)11-7-15)20(14(2)21)16-8-12-18(23-4)13-9-16/h6-13,19-20H,5H2,1-4H3

InChI-Schlüssel

MPQKSSUCTJHMMC-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.